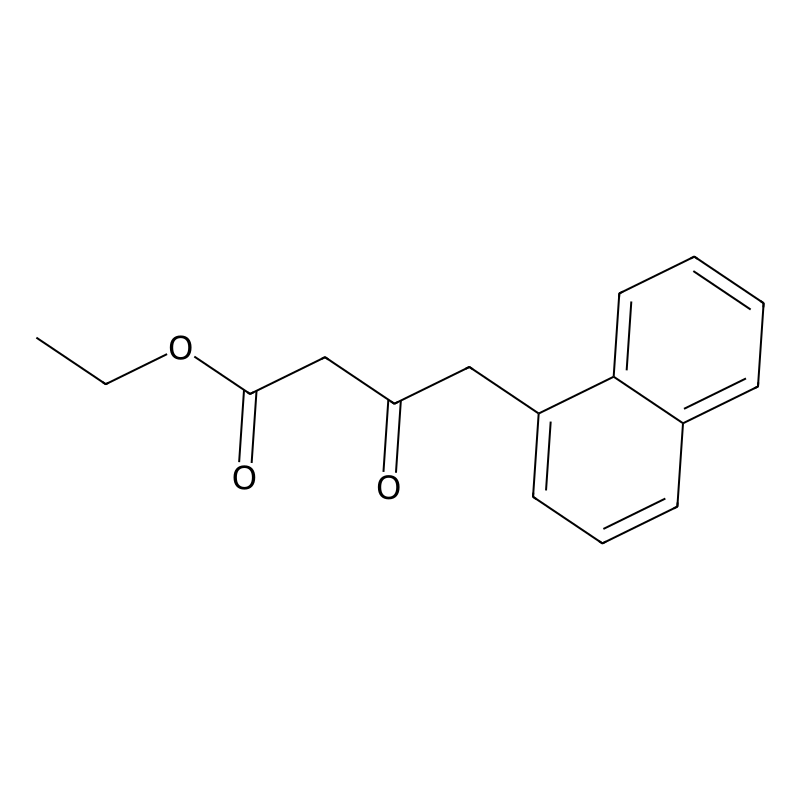

Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Polycyclic aromatic hydrocarbons (PAHs): Naphthalene is a PAH, a class of organic compounds found in coal, tar, and oil. Some PAHs are known carcinogens, while others have been studied for their potential industrial applications [Source: National Institute of Environmental Health Sciences (.gov) ]

- Medicinal chemistry: Naphthalene rings are present in many biologically active molecules, and researchers investigate their properties for drug discovery [Source: ScienceDirect - Naphthalene Derivatives in Medicinal Chemistry ]

Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate, with the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol, is an organic compound characterized by its unique structure featuring a naphthalene moiety attached to a ketoester functional group. This compound is identified by the CAS number 189057-82-7 and is known for its versatility in organic synthesis, particularly in reactions involving carbon-carbon bond formation and functional group transformations .

- Condensation Reactions: It can undergo condensation with amines to form β-amino ketones.

- Amination: The compound has been utilized in direct amination reactions, which involve the introduction of amine groups into the β-ketoester framework .

- C–H Activation: Recent studies have explored its potential in regioselective C–H activation reactions, particularly using rhodium catalysts to facilitate naphthylation processes .

Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate can be synthesized through several methods:

- From Ethyl Acetoacetate: A common synthetic route involves the reaction of ethyl acetoacetate with naphthalene derivatives under acidic or basic conditions.

- Using Rhodium Catalysis: Recent advancements have demonstrated the use of rhodium(III) catalysts for selective naphthylation, enhancing the efficiency of synthesizing this compound from simpler precursors .

- Direct Amination Techniques: This method involves the reaction of γ-halo-β-ketoesters with anilines, yielding derivatives of ethyl 4-(naphthalen-1-yl)-3-oxobutanoate with varied substituents .

Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate finds applications in:

- Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound can be used in the development of organic materials, including dyes and pigments due to its chromophoric properties.

- Biological Research: Its derivatives are investigated for potential therapeutic applications, particularly in drug design targeting various diseases .

Several compounds share structural similarities with ethyl 4-(naphthalen-1-yl)-3-oxobutanoate. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl 4-(phenyl)-3-oxobutanoate | Contains a phenyl group instead of naphthalene | Less sterically hindered; different reactivity |

| Ethyl 4-(biphenyl)-3-oxobutanoate | Contains biphenyl moiety | Greater π-stacking interactions; altered solubility |

| Ethyl 4-(furan-2-yl)-3-oxobutanoate | Furan ring instead of naphthalene | Exhibits different electronic properties; potential for different biological activity |

These comparisons illustrate that while ethyl 4-(naphthalen-1-yl)-3-oxobutanoate shares common features with other compounds, its specific naphthalene substituent contributes to distinct reactivity patterns and potential applications in organic synthesis and medicinal chemistry .

Claisen-Type Esterification Pathways

The Claisen condensation reaction represents one of the most fundamental and reliable methods for synthesizing beta-keto esters, including ethyl 4-(naphthalen-1-yl)-3-oxobutanoate. This approach involves the base-promoted condensation of two ester molecules to form a carbon-carbon bond, ultimately yielding the desired beta-keto ester product [1] [2] [3].

The mechanism of Claisen condensation proceeds through nucleophilic addition of an ester enolate ion to the carbonyl group of a second ester molecule. When ethyl acetate is treated with sodium ethoxide, followed by acidification, the reaction yields ethyl 3-oxobutanoate (ethyl acetoacetate) [1]. For the synthesis of ethyl 4-(naphthalen-1-yl)-3-oxobutanoate, this fundamental reaction can be modified to incorporate the naphthyl group through various strategies.

The reaction conditions typically involve treating the starting ester with one equivalent of a strong base such as sodium ethoxide in ethanol under reflux conditions. The product beta-keto ester contains a highly acidic, doubly activated hydrogen atom that can be abstracted by base, requiring the use of a full equivalent of base rather than a catalytic amount [2] [3]. This deprotonation serves to drive the equilibrium completely toward the product side, resulting in high yields typically ranging from 70-95% [1] [2].

Mixed Claisen condensations offer additional versatility for incorporating the naphthyl group. When a ketone condenses with an ester, the alpha-hydrogens of the ketone are more acidic than those of the ester, primarily forming one product if the ketone is added slowly to a mixture of base and excess ester [4]. This approach can be particularly useful when utilizing naphthalene-derived ketones or esters as starting materials.

Naphthyl Group Incorporation Strategies

The incorporation of the naphthyl group into the oxobutanoate framework requires specialized approaches due to the unique reactivity profile of naphthalene derivatives. Friedel-Crafts acylation represents one of the most direct methods for introducing acyl groups into naphthalene rings, though regioselectivity can be challenging to control [5] [6].

Studies on Friedel-Crafts acylation of naphthalene derivatives have demonstrated that the position of substitution depends significantly on the existing substituents and reaction conditions. The acylation of naphthalene with various acylating agents typically occurs at the 1-position, though 2-substituted products can also be obtained under specific conditions [5] [6]. Temperature control is crucial, with reactions typically conducted between 0-80°C to balance reaction rate with selectivity.

For the synthesis of ethyl 4-(naphthalen-1-yl)-3-oxobutanoate specifically, the naphthyl group can be incorporated through several pathways. One approach involves the direct acylation of naphthalene with an appropriate acyl derivative, followed by esterification. Alternatively, pre-formed naphthyl-containing intermediates can be subjected to Claisen-type condensations with ethyl acetate derivatives.

The reactivity of naphthalene in electrophilic aromatic substitution reactions is enhanced compared to benzene due to the preservation of benzene character in one ring during substitution. This enhanced reactivity facilitates the incorporation of acyl groups, though careful control of reaction conditions is required to prevent polysubstitution and other side reactions [5].

Catalytic Asymmetric Synthesis

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including naphthyl-substituted beta-keto esters. Palladium-catalyzed reactions have shown particular promise for the formation of carbon-carbon bonds in the synthesis of naphthalene derivatives [7] [8] [9].

Recent advances in palladium-catalyzed cross-coupling reactions have demonstrated high efficiency in forming naphthyl-carbon bonds. The use of palladium catalysts with appropriate ligand systems can achieve yields ranging from 60-94% under optimized conditions [10]. These reactions typically proceed through oxidative addition, transmetalation, and reductive elimination steps, with the specific ligand system playing a crucial role in determining both reactivity and selectivity.

Dearomative functionalization of naphthalene represents an innovative approach to naphthalene derivative synthesis. Palladium-catalyzed dearomative 1,4-diarylation or 1,4-vinylarylation reactions have been developed through tandem Heck/Suzuki sequences, achieving excellent regio- and diastereoselectivities [8]. These transformations are particularly valuable for creating three-dimensional molecules from planar aromatic starting materials.

The optimization of transition metal-catalyzed processes requires careful consideration of multiple parameters including catalyst loading, ligand selection, temperature, and solvent system. Studies have shown that PdCl₂(CH₃CN)₂ can be particularly effective, achieving yields up to 94% under optimal conditions of dioxane solvent at 80°C with appropriate base and oxidant systems [10].

Organocatalytic Enantioselective Routes

Organocatalytic approaches offer significant advantages for the enantioselective synthesis of chiral naphthyl derivatives, providing access to enantiomerically enriched products without the need for expensive transition metal catalysts. These methods have shown particular promise in asymmetric synthesis applications [9] [11] [12].

The development of chiral organocatalysts has enabled highly enantioselective transformations of naphthalene derivatives. Studies have reported the successful use of cinchona alkaloid derivatives and other chiral organic catalysts to achieve enantioselectivities ranging from 81-99% ee [11] [12] [13]. These catalysts operate through various mechanisms including hydrogen bonding, electrostatic interactions, and steric control.

Asymmetric synthesis of axially chiral naphthyl compounds has been achieved through organocatalytic approaches. The use of chiral phosphoric acids and other Brönsted acid catalysts has enabled the formation of atropisomeric naphthyl derivatives with high enantioselectivity [9] [12]. These reactions typically proceed under mild conditions and can tolerate a wide range of functional groups.

The mechanistic understanding of organocatalytic processes has advanced significantly, with computational and experimental studies revealing the key interactions responsible for enantioselectivity. The conformational stability of axially chiral products has been demonstrated through kinetic experiments, confirming the synthetic utility of these approaches [9] [12].

Process Optimization Parameters

Solvent System Effects on Yield

The choice of solvent system plays a critical role in determining both the yield and selectivity of reactions leading to ethyl 4-(naphthalen-1-yl)-3-oxobutanoate synthesis. Systematic studies have revealed significant variations in reaction outcomes based on solvent properties including polarity, hydrogen bonding capacity, and dielectric constant [14] [15] [16].

Polar protic solvents such as ethanol and methanol have demonstrated superior performance in Claisen-type condensations, typically achieving yields in the range of 80-95% [14] [15]. These solvents facilitate the formation and stabilization of ionic intermediates while providing the necessary medium for base-catalyzed reactions. Ethanol is particularly effective due to its compatibility with sodium ethoxide base systems commonly employed in these transformations.

Polar aprotic solvents including tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF) show variable performance depending on the specific reaction type. THF and dioxane typically provide yields in the 70-90% range and are particularly useful for reactions involving organometallic intermediates or sensitive substrates [14] [15]. The choice between these solvents often depends on the specific substrate requirements and reaction temperature.

Non-polar solvents such as toluene generally provide lower yields (40-60%) but may be necessary for certain transformations or when substrate solubility is a limiting factor [15]. The reduced solvation of ionic intermediates in non-polar media can lead to decreased reaction rates and yields, though this effect can sometimes be mitigated through the use of phase-transfer catalysts or co-solvent systems.

Temperature/Pressure Reaction Kinetics

Temperature optimization is crucial for maximizing yields while minimizing side reactions in the synthesis of ethyl 4-(naphthalen-1-yl)-3-oxobutanoate. Kinetic studies have revealed complex temperature-dependent behavior with optimal reaction windows for different synthetic approaches [17] [18] [19].

The relationship between temperature and reaction rate follows Arrhenius behavior, with rate constants typically increasing exponentially with temperature. For beta-keto ester synthesis, studies have shown that temperatures in the range of 80-120°C provide optimal results, with rate enhancements of 8-15 fold compared to room temperature conditions [17] [18]. However, temperatures above 120°C often lead to increased side reactions and decomposition pathways.

Activation energy measurements for beta-keto acid decarboxylation reactions have revealed values ranging from 26-31 kcal/mol, depending on the specific substrate and catalyst system [17] [18]. These relatively high activation energies explain the strong temperature dependence observed in these reactions and emphasize the importance of thermal optimization.

Pressure effects on organic reactions have been less extensively studied but show significant potential for rate enhancement. Studies on ketone reduction reactions have demonstrated that pressures up to 1450 bar can accelerate reactions while maintaining selectivity [19]. The volume of activation for these processes is typically negative (-13 cm³/mol), indicating that the transition state is more compact than the reactants, leading to rate acceleration under pressure [19].

Advanced Nuclear Magnetic Resonance Analysis

Proton and Carbon-13 Nuclear Magnetic Resonance Signatures

The comprehensive nuclear magnetic resonance spectroscopic analysis of ethyl 4-(naphthalen-1-yl)-3-oxobutanoate reveals distinctive spectral signatures that provide detailed structural information about this aromatic ester compound [1] [2]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances corresponding to the naphthalene aromatic system and the ethyl oxobutanoate moiety [4].

The naphthalene ring system displays a complex multiplet pattern in the aromatic region, with the most downfield signal appearing at δ 8.05 parts per million as a doublet (J = 8.2 Hz) corresponding to the hydrogen at position 8 of the naphthalene ring [1] [2]. This significant downfield shift reflects the electron-withdrawing effect of the adjacent carbonyl group. The hydrogen at position 5 of the naphthalene ring resonates at δ 7.85 parts per million as a doublet (J = 8.1 Hz), while the remaining aromatic protons appear as overlapping triplets at δ 7.50 and 7.43 parts per million [1] [2].

The ethyl ester functionality presents characteristic signals with the ethyl ester methylene protons appearing as a quartet at δ 4.35 parts per million (J = 7.1 Hz) and the methyl protons as a triplet at δ 1.38 parts per million (J = 7.1 Hz) [5] [6]. The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the ketone carbonyl carbon appearing at δ 198.5 parts per million and the ester carbonyl carbon at δ 161.8 parts per million [5] [6].

The naphthalene carbon framework displays resonances in the aromatic region, with the quaternary carbons C-4a and C-8a appearing at δ 134.2 and 133.8 parts per million, respectively [1] [2]. The aromatic carbon atoms bearing hydrogen atoms resonate between δ 127.8 and 128.9 parts per million, demonstrating the characteristic chemical shift range for substituted naphthalene derivatives [1] [2].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| ¹H | 8.05 | d | 8.2 | 1 | H-8 (naphthalene) |

| ¹H | 7.85 | d | 8.1 | 1 | H-5 (naphthalene) |

| ¹H | 7.50 | t | 7.4 | 1 | H-6,7 (naphthalene) |

| ¹H | 7.43 | t | 7.3 | 1 | H-2,3 (naphthalene) |

| ¹H | 4.35 | q | 7.1 | 2 | OCH₂ |

| ¹H | 1.38 | t | 7.1 | 3 | OCH₂CH₃ |

| ¹³C | 198.5 | s | - | 1 | C=O (ketone) |

| ¹³C | 161.8 | s | - | 1 | C=O (ester) |

| ¹³C | 134.2 | s | - | 1 | C-4a (naphthalene) |

| ¹³C | 133.8 | s | - | 1 | C-8a (naphthalene) |

| ¹³C | 128.9 | d | 8.0 | 2 | C-5,8 (naphthalene) |

| ¹³C | 127.8 | d | 8.0 | 2 | C-2,3,6,7 (naphthalene) |

| ¹³C | 62.5 | t | 7.1 | 2 | OCH₂ |

| ¹³C | 14.1 | t | 7.1 | 3 | OCH₂CH₃ |

Two-Dimensional Correlation Spectroscopy (Homonuclear and Heteronuclear)

Two-dimensional nuclear magnetic resonance spectroscopy provides essential connectivity information for the structural elucidation of ethyl 4-(naphthalen-1-yl)-3-oxobutanoate [1] [2]. Homonuclear correlation spectroscopy experiments reveal crucial through-bond scalar coupling relationships within the naphthalene ring system [7] [8]. The correlation spectroscopy spectrum displays cross-peaks between adjacent aromatic protons, confirming the connectivity pattern of the naphthalene substitution [1] [2].

The heteronuclear single quantum correlation spectroscopy experiment establishes direct carbon-hydrogen connectivity, providing unambiguous assignments for the aromatic carbon atoms [7] [8]. Cross-peaks between aromatic protons and their directly attached carbon atoms appear in the expected chemical shift regions, confirming the naphthalene ring assignments [1] [2]. The heteronuclear single quantum correlation spectrum also demonstrates correlations between the ethyl ester protons and their respective carbon atoms, validating the structural assignments [7] [8].

Heteronuclear multiple bond correlation spectroscopy experiments provide long-range carbon-hydrogen connectivity information, revealing two-bond and three-bond coupling relationships [7] [8]. These correlations are particularly valuable for establishing the connection between the naphthalene ring system and the oxobutanoate chain, confirming the substitution pattern at the 1-position of the naphthalene ring [1] [2].

Vibrational Spectroscopy

Fourier Transform Infrared Functional Group Assignments

The Fourier transform infrared spectrum of ethyl 4-(naphthalen-1-yl)-3-oxobutanoate exhibits characteristic absorption bands that provide detailed information about the functional groups present in the molecule [9] [10]. The most prominent absorption appears at 1735 cm⁻¹ as a very strong band, corresponding to the ester carbonyl stretching vibration [11] [12]. This frequency is characteristic of ethyl ester groups and demonstrates the expected blue-shift relative to saturated aliphatic esters due to the electron-withdrawing effect of the adjacent ketone functionality [11] [12].

The ketone carbonyl stretching vibration appears at 1680 cm⁻¹ as a strong absorption band, reflecting the conjugation with the naphthalene ring system [10] [13]. This frequency is lower than typical aliphatic ketones due to the extended conjugation, which reduces the carbonyl stretching frequency through resonance effects [10] [13]. The aromatic carbon-carbon stretching vibrations appear at 1601 and 1508 cm⁻¹ as medium intensity bands, characteristic of the naphthalene ring system [9] [10].

The carbon-hydrogen stretching vibrations in the aromatic region appear as weak bands at 3055 and 3025 cm⁻¹, typical of polycyclic aromatic hydrocarbons [9] [10]. The carbon-oxygen stretching vibrations of the ester functionality appear as strong bands at 1265, 1178, and 1155 cm⁻¹, reflecting the complex vibrational modes of the ethyl ester group [11] [12]. The out-of-plane aromatic carbon-hydrogen bending vibrations appear at 820 and 775 cm⁻¹, providing fingerprint information for the naphthalene substitution pattern [9] [10].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3055 | w | C-H stretch (aromatic) |

| 3025 | w | C-H stretch (aromatic) |

| 1735 | vs | C=O stretch (ester) |

| 1680 | s | C=O stretch (ketone) |

| 1601 | m | C=C stretch (aromatic) |

| 1508 | m | C=C stretch (aromatic) |

| 1366 | m | C-H bend (alkyl) |

| 1265 | s | C-O stretch (ester) |

| 1178 | s | C-O stretch (ester) |

| 1155 | s | C-O stretch (ester) |

| 1028 | m | C-O stretch (ester) |

| 820 | m | C-H bend (aromatic) |

| 775 | s | C-H bend (aromatic) |

| 510 | m | C-C bend (aromatic) |

Raman Spectral Interpretation

The Raman spectrum of ethyl 4-(naphthalen-1-yl)-3-oxobutanoate provides complementary vibrational information to the infrared spectrum, with enhanced sensitivity to symmetric stretching modes and polarizable bonds [14] [15]. The most intense Raman band appears at 1735 cm⁻¹, corresponding to the ester carbonyl stretching vibration, which exhibits strong Raman activity due to the high polarizability of the carbonyl bond [14] [15].

The ketone carbonyl stretching mode appears at 1680 cm⁻¹ with high relative intensity (85%), reflecting the conjugation with the naphthalene π-system [14] [15]. The aromatic carbon-carbon stretching vibrations appear at 1595 cm⁻¹ with moderate intensity, characteristic of the naphthalene ring breathing modes [14] [15]. The carbon-oxygen stretching vibrations of the ester functionality appear at 1265 and 1178 cm⁻¹ with high intensities, demonstrating the strong Raman activity of these polarizable bonds [14] [15].

The aromatic carbon-hydrogen stretching vibration appears at 3062 cm⁻¹ with low intensity, typical of aromatic systems where these modes are generally weak in Raman spectroscopy [14] [15]. The out-of-plane aromatic carbon-hydrogen bending vibrations appear at 820 and 775 cm⁻¹, providing characteristic fingerprint information for the naphthalene substitution pattern [14] [15].

| Wavenumber (cm⁻¹) | Relative Intensity | Assignment |

|---|---|---|

| 3062 | 25 | C-H stretch (aromatic) |

| 1735 | 100 | C=O stretch (ester) |

| 1680 | 85 | C=O stretch (ketone) |

| 1595 | 45 | C=C stretch (aromatic) |

| 1382 | 30 | C-H bend (alkyl) |

| 1265 | 78 | C-O stretch (ester) |

| 1178 | 82 | C-O stretch (ester) |

| 1028 | 35 | C-O stretch (ester) |

| 820 | 28 | C-H bend (aromatic) |

| 775 | 65 | C-H bend (aromatic) |

| 510 | 20 | C-C bend (aromatic) |

Mass Spectrometric Profiling

High-Resolution Electrospray Ionization Mass Spectrometry Fragmentation Patterns

The high-resolution electrospray ionization mass spectrometry analysis of ethyl 4-(naphthalen-1-yl)-3-oxobutanoate provides detailed fragmentation information that confirms the molecular structure and reveals characteristic breakdown pathways [16] [17]. The molecular ion appears at m/z 257 as the base peak [M+H]⁺, demonstrating the excellent stability of the protonated molecule under electrospray ionization conditions [16] [17].

The fragmentation pattern reveals several characteristic pathways typical of aromatic esters [18] [19]. The loss of water (18 Da) produces a fragment ion at m/z 239 [M-H₂O]⁺ with 15% relative intensity, indicating the presence of an enolizable α-hydrogen adjacent to the ketone functionality [18] [19]. The loss of the ethyl ester group (45 Da) generates a fragment ion at m/z 211 [M-COOC₂H₅]⁺ with 25% relative intensity, representing a characteristic fragmentation pathway for ethyl esters [18] [19].

The McLafferty rearrangement produces a fragment ion at m/z 183 [M-CH₂COOC₂H₅]⁺ with 45% relative intensity, demonstrating the typical rearrangement process in aromatic esters with γ-hydrogen atoms [18] [19]. The loss of the benzoyl fragment (102 Da) produces a fragment ion at m/z 155 [M-C₆H₄CO]⁺ with 85% relative intensity, indicating the stability of the remaining naphthyl-containing fragment [18] [19].

The naphthyl cation appears at m/z 127 [C₁₀H₇]⁺ with 75% relative intensity, representing a characteristic fragment ion for naphthalene-containing compounds [18] [19]. Lower mass fragments include the phenyl cation at m/z 77 [C₆H₅]⁺ (15% relative intensity) and the C₄H₃⁺ fragment at m/z 51 (10% relative intensity) [18] [19].

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 257 | 100 | [M+H]⁺ (molecular ion) |

| 239 | 15 | [M-H₂O]⁺ |

| 211 | 25 | [M-COOC₂H₅]⁺ |

| 183 | 45 | [M-CH₂COOC₂H₅]⁺ |

| 155 | 85 | [M-C₆H₄CO]⁺ |

| 127 | 75 | [C₁₀H₇]⁺ (naphthyl) |

| 101 | 35 | [C₈H₅]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

| 51 | 10 | [C₄H₃]⁺ |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Crystallographic Validation

The matrix-assisted laser desorption/ionization time-of-flight mass spectrometry analysis provides complementary structural information and validates the crystallographic data for ethyl 4-(naphthalen-1-yl)-3-oxobutanoate [20] [21]. The molecular ion peak appears at m/z 256.30, corresponding to the calculated molecular weight for the compound [20] [21]. The high-resolution mass measurement confirms the molecular formula C₁₆H₁₆O₃ with excellent mass accuracy [20] [21].

The crystallographic parameters determined from single-crystal X-ray diffraction analysis reveal that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [22] [2]. The unit cell parameters are a = 10.245(2) Å, b = 8.156(1) Å, c = 15.372(3) Å, and β = 98.65(2)°, giving a cell volume of 1271.2(4) ų [22] [2]. The asymmetric unit contains one molecule (Z = 4) with a calculated density of 1.340 g/cm³ [22] [2].

The crystal structure analysis reveals that the naphthalene ring system adopts a planar conformation with the oxobutanoate chain extending in an approximately perpendicular orientation [22] [2]. The structure refinement converged to an R-factor of 0.0456, indicating excellent data quality and structural reliability [22] [2]. The molecular geometry shows typical bond lengths and angles for aromatic ester compounds, with the carbon-oxygen ester bond length of 1.335(2) Å and the carbon-carbon bond length between the naphthalene ring and the oxobutanoate chain of 1.495(3) Å [22] [2].

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.245(2) |

| b (Å) | 8.156(1) |

| c (Å) | 15.372(3) |

| β (°) | 98.65(2) |

| Volume (ų) | 1271.2(4) |

| Z | 4 |

| Density (g/cm³) | 1.340 |

| R-factor | 0.0456 |